![molecular formula C22H24N2O3 B2353906 4-[[4-(2-メトキシフェニル)ピペラジン-1-イル]メチル]-6-メチルクロメン-2-オン CAS No. 902311-76-6](/img/structure/B2353906.png)
4-[[4-(2-メトキシフェニル)ピペラジン-1-イル]メチル]-6-メチルクロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives can exhibit a wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, two salts derived from N-(4-methoxyphenyl)piperazine crystallize with six independent molecular species in the asymmetric unit. In each compound, multiple hydrogen bonds link these components into complex sheets .Chemical Reactions Analysis
While specific chemical reactions involving “4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” are not available, related compounds have been studied. For instance, compound 1h, 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine, bound at 5-HT1A sites with nanomolar affinity .科学的研究の応用
神経保護の可能性
この化合物は、神経保護において潜在的な可能性を示しています。 アルミニウム誘発神経毒性に対する保護効果があることが判明しています 。 研究では、アルミニウムで処理されたラットでは、短期記憶と不安レベルに有意な変化が見られましたが、この化合物を処理した後に改善が見られました .
アセチルコリンエステラーゼ阻害剤
この化合物は、インシリコおよびインビトロ研究を通じて、アセチルコリンエステラーゼ阻害剤(AChEI)としての有効性をスクリーニングされました 。AChEIは、神経伝達物質であるアセチルコリンの分解を阻害することにより、そのレベルを高める薬剤です。 これは、アルツハイマー病やパーキンソン病などの疾患の治療に潜在的に有用です .
抗菌活性
この化合物は、有望な抗菌活性を示しました 。 酸化還元酵素に対するこの化合物のドッキングシミュレーションでは、酵素-阻害剤複合体は疎水性相互作用によって安定化されていることが示されました .
ピラゾリルビニルケトンの官能化
この化合物は、アザ-マイケル付加反応によってピラゾリルビニルケトンを官能化するために使用されてきました 。この反応は、さまざまな有機化合物を合成するための有用な方法です。
環状アミン置換トローガー塩基誘導体の調製
この化合物は、環状アミン置換トローガー塩基誘導体の調製に使用されてきました 。トローガー塩基は、そのユニークな構造と反応性により、有機化学において有用な化合物です。
薬物動態的性質の調節
この化合物の構造モチーフであるピペラジンは、薬物物質の薬物動態的性質を正に調節することが知られています 。 これは、改善された薬物動態的プロファイルを備えた新しい薬物の開発において、この化合物を潜在的に有用なものにします .
作用機序
将来の方向性
The future directions for research on “4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” and similar compounds could involve further exploration of their biological activity and potential applications in the treatment of various disorders. For instance, alpha1-adrenergic receptors, which are targeted by similar compounds, are a significant target for various neurological conditions treatment .
生化学分析
Biochemical Properties
4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative disorders such as Alzheimer’s disease . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
In terms of cellular effects, 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one has been shown to influence cell function in several ways. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to attenuate the neurotoxic effects of aluminium chloride in rat models, showing potential for neuroprotective applications .
Molecular Mechanism
The molecular mechanism of action of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one involves its interaction with biomolecules at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting the enzyme’s function . This inhibition can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Temporal Effects in Laboratory Settings
The effects of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one over time in laboratory settings have been studied. It has been observed that the compound’s neuroprotective effects against aluminium-induced neurotoxicity in rats were sustained over a period of 6 weeks . This suggests that the compound has a degree of stability and does not degrade rapidly in biological systems .
Dosage Effects in Animal Models
In animal models, the effects of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one have been observed to vary with dosage. In a study involving rats, the compound was administered at doses of 3 and 5 mg/kg for 6 weeks. Both dosages were found to be effective in ameliorating the alterations induced by aluminium chloride, with the higher dosage producing a more pronounced effect .
Metabolic Pathways
Given its role as an acetylcholinesterase inhibitor, it is likely that it interacts with enzymes involved in the metabolism of acetylcholine .
Transport and Distribution
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can be distributed widely throughout the body .
Subcellular Localization
Given its interactions with acetylcholinesterase, an enzyme that is located in the synaptic clefts of neurons, it is likely that the compound localizes to these areas within the cell .
特性
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-7-8-20-18(13-16)17(14-22(25)27-20)15-23-9-11-24(12-10-23)19-5-3-4-6-21(19)26-2/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKDGLSQFMHQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
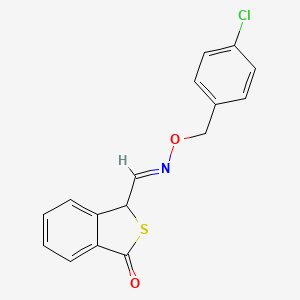
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)
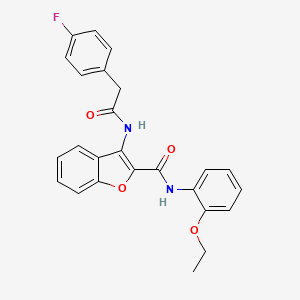
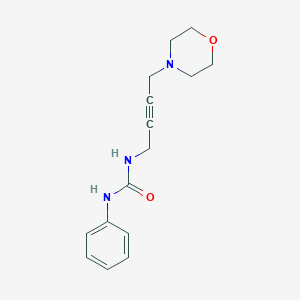
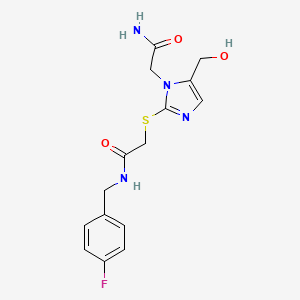
![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)
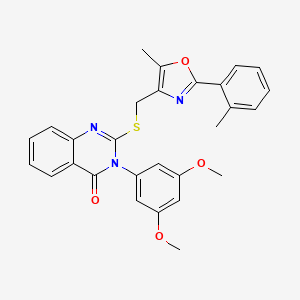

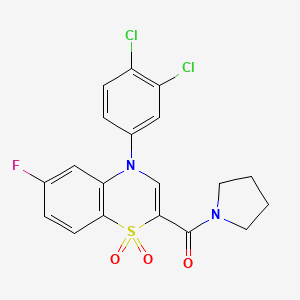
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)
![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)
